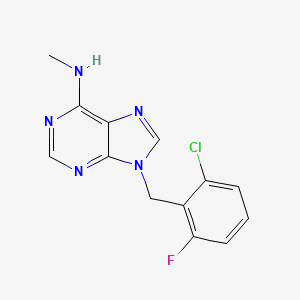

9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine

Descripción general

Descripción

9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine, also known as CFP or PD184352, is a small molecule inhibitor of extracellular signal-regulated kinase (ERK). ERK is a protein kinase that plays a crucial role in cell signaling pathways, and its dysregulation has been implicated in various diseases, including cancer. CFP has been extensively studied for its potential as a therapeutic agent in cancer treatment.

Aplicaciones Científicas De Investigación

Anticoccidial Activity : 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine demonstrated remarkable anticoccidial activity against Eimeria tenella, E. acervulina, and E. maxima in battery trials using White Leghorn male chicks. The compound was effective in improving body weight gain and reducing clinical signs of infection at dietary levels of 60-100 ppm (Matsuno, 1986).

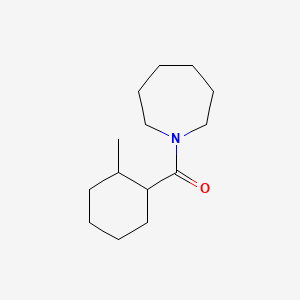

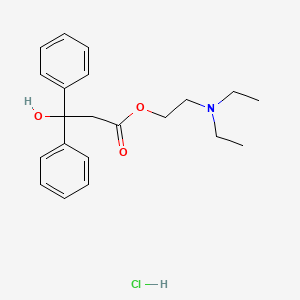

Synthesis Methods : Research has been conducted on the synthesis of 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine, exploring various methods and precursors for its preparation, highlighting the compound's chemical versatility and potential for modification (Kelley & McLean, 1986).

Antirhinovirus Activity : The compound and its analogues have shown potential as antirhinovirus agents. Variants of 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine exhibited notable activity against rhinovirus serotypes, suggesting potential in treating respiratory infections (Kelley et al., 1990).

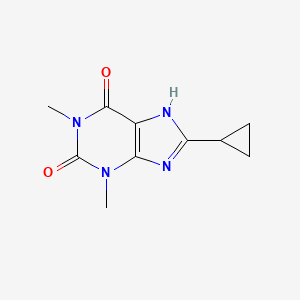

Anticonvulsant Activity : Analogs of 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine, with modifications to the imidazole ring, were synthesized and tested for their anticonvulsant properties. These analogues showed varying levels of activity against seizures induced in rats, highlighting the compound's potential in neurological research (Kelley et al., 1995).

Antimicrobial Evaluation : The compound and its derivatives were evaluated for antimicrobial activities against various bacteria, including Staphylococcus aureus and Escherichia coli. Some derivatives showed promising antibacterial and antifungal properties (Tunçbilek et al., 2009).

HIV-1 Inhibitory Activity : Research on the effects of 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine in HIV-1 infected cells and HIV-1 reverse transcriptase enzymes revealed significant inhibitory activity, particularly against certain HIV-1 mutants, suggesting its potential in antiviral therapies (Rotili et al., 2014).

Propiedades

IUPAC Name |

9-[(2-chloro-6-fluorophenyl)methyl]-N-methylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClFN5/c1-16-12-11-13(18-6-17-12)20(7-19-11)5-8-9(14)3-2-4-10(8)15/h2-4,6-7H,5H2,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEPQHITLRNBPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)CC3=C(C=CC=C3Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40220366 | |

| Record name | 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70091-21-3 | |

| Record name | 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070091213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Chloro-6-fluorobenzyl)-6-methylaminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40220366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

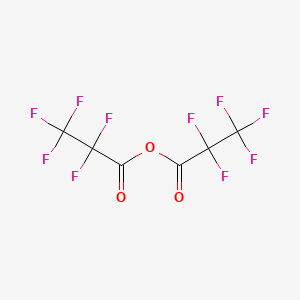

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

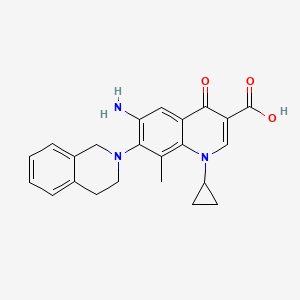

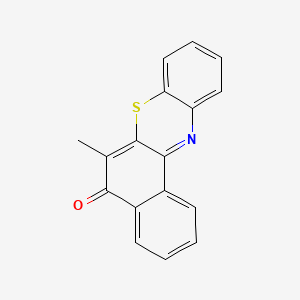

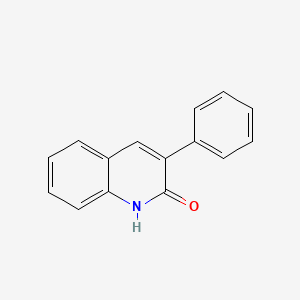

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-2-hydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B1200641.png)

![4-[4-[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B1200644.png)

![3,6,9,14-Tetrathiabicyclo[9.2.1]tetradeca-1(13),11-diene](/img/structure/B1200647.png)